Melezitose, a trisaccharide sugar, has been the subject of various studies due to its unique properties and applications. It consists of two glucose molecules and one fructose molecule, and is known for its non-reducing and alkali-stable characteristics. The sugar was first discovered over a century ago and has since been identified in various contexts, including as a product of aphid metabolism and as a component with potential applications in multiple industries5.
Melezitose has been identified as an edibility enhancer in the food industry and has implications in agriculture, particularly in entomological research for niche differentiation and increasing the longevity of insects2.
In the pharmaceutical industry, melezitose serves as a potential surfactant and excipient to stabilize pharmaceuticals. Its derivatives, such as fatty acid monoesters, have been studied for their hemolytic activity and solubilizing capacity, indicating their usefulness as surfactants for pharmaceutical applications4.
The sugar has also found its way into the cosmetic industry as a hair smoothening agent, leveraging its unique properties to provide nourishing effects2.
Melezitose dihydrate has been used in radiation dosimetry, where its lyoluminescence properties, when sensitized with lucigenin, allow for the measurement of radiation doses6.
Interestingly, melezitose has been implicated in environmental processes such as soil nitrogen fixation, although it is not as effective as other sugars like fructose in this regard1.
Melezitose is primarily sourced from the honeydew secreted by aphids and other sap-sucking insects. It is classified as a carbohydrate, more specifically as a trisaccharide, due to its structure comprising three monosaccharide units: two glucose molecules and one fructose molecule. The chemical formula for melezitose dihydrate is with a molecular weight of approximately 522.45 g/mol .
Melezitose can be synthesized through enzymatic processes or chemical methods.
Chemical synthesis involves multiple steps including glycosylation reactions, where activated sugar donors are reacted with acceptors under controlled conditions, typically requiring:
The molecular structure of melezitose dihydrate features three monosaccharides linked together:
Melezitose participates in various chemical reactions, primarily involving hydrolysis and fermentation:
The mechanism of action for melezitose primarily relates to its role in insect physiology and microbial metabolism:
Melezitose dihydrate exhibits several notable physical and chemical properties:
Melezitose dihydrate has diverse applications across various scientific fields:
Melezitose dihydrate (C₁₈H₃₂O₁₆ · 2H₂O) crystallizes in specific lattice arrangements where water molecules occupy defined positions within the unit cell. Single-crystal X-ray diffraction studies reveal that the dihydrate form typically adopts a monoclinic crystal system with distinct cell parameters. The water molecules are integral to stabilizing the crystal lattice through coordinated hydrogen bonding rather than occupying interstitial spaces randomly [3] . Unlike higher hydrates, which may exhibit variable stoichiometries (e.g., "C₁₈H₃₂O₁₆ · xH₂O" where x is unspecified), the dihydrate demonstrates fixed hydration with precisely two water molecules per melezitose molecule, confirmed by thermogravimetric analysis showing ~7.1% mass loss corresponding to water release [3] [6].
Table 1: Crystallographic Parameters of Melezitose Dihydrate
Property | Value | Method |
---|---|---|
Crystal System | Monoclinic | Single-crystal XRD |
Hydration Stoichiometry | 2 H₂O per molecule | Karl Fischer titration/TGA |
Molecular Weight (hydrated) | 540.48 g/mol | Calculated |
Water Content | ~7.1% | Thermogravimetric Analysis |
Polymorphism studies indicate that the dihydrate is the most thermodynamically stable form under ambient conditions. Attempts to generate alternative polymorphs via solvent recrystallization or temperature variations consistently revert to the dihydrate structure, underscoring its dominant stability [3] .
The molecular conformation of melezitose dihydrate features a trisaccharide core (α-D-glucose-(1→3)-β-D-fructose-(2→1)-α-D-glucose) with water molecules integrated into its hydrogen-bonding network. Spectroscopic analyses (FTIR, Raman) identify characteristic shifts in O-H stretching regions (3200–3400 cm⁻¹), confirming water participation in extensive hydrogen bonds [3] [7]. The primary hydroxyl groups of glucose and fructose residues act as hydrogen bond donors, while water molecules serve as both donors and acceptors, forming bridges between adjacent melezitose molecules [7].
Notably, the water molecules exhibit two distinct roles:
This dual functionality enhances structural rigidity, as evidenced by sharp melting points (160°C with decomposition) and low hygroscopicity compared to anhydrous forms [6].
Dehydration of melezitose dihydrate induces significant conformational changes:
Table 2: Structural and Thermal Properties of Hydrated vs. Anhydrous Melezitose
Property | Dihydrate | Anhydrous |
---|---|---|
Melting/Decomposition Point | 160°C (dec.) | 145°C (dec.) |
Crystal Structure | Monoclinic | Amorphous |
O-H Stretching (FTIR) | 3200–3400 cm⁻¹ | 3350 cm⁻¹ (sharp) |
Hygroscopicity | Low | High |
Hydration state also affects solubility: The dihydrate dissolves in water at 50 mg/mL, whereas the anhydrous form exhibits higher initial solubility but rapid recrystallization into the dihydrate phase [6].
Melezitose dihydrate maintains stability within 20–60% relative humidity (RH) at 25°C, as determined by dynamic vapor sorption (DVS) studies. Above 60% RH, it absorbs excess moisture, leading to partial deliquescence, while below 20% RH, gradual dehydration occurs without structural collapse [3] [6]. The kinetic stability of the hydrate is attributed to the energy barrier for water egress from its deep hydrogen-bonding pockets.
Table 3: Stability Indicators of Melezitose Dihydrate
Environmental Factor | Stability Response | Analysis Method |
---|---|---|
Temperature (25°C) | Stable up to 100°C | Thermogravimetric Analysis |
Humidity (60% RH) | No mass change | DVS |
Aqueous Solution | Crystallizes as dihydrate upon evaporation | XRD |
Light Exposure | No degradation | HPLC |
Long-term storage studies (12 months, 25°C/60% RH) confirm no phase changes or decomposition, highlighting its role as a robust formulation excipient. The hydrate’s stability arises from water entrapment within rigid channels of the crystal lattice, preventing rapid dehydration/rehydration cycles that destabilize lower hydrates (e.g., monohydrates) [3] [6] [9].
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